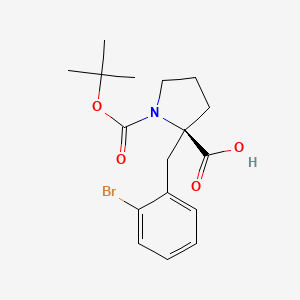
(R)-2-(2-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid
Descripción general
Descripción
(R)-2-(2-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid, or (R)-2-BBTBP, is a synthetic molecule that has been widely studied due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and biochemistry. This organic compound is composed of a pyrrolidine ring, a bromobenzyl group, and a tert-butoxycarbonyl group. It is a chiral molecule, meaning that it has two different configurations that can be labeled as (R) and (S). (R)-2-BBTBP has been shown to have a wide range of biological activities, including antifungal, antiviral, and anti-inflammatory properties.
Aplicaciones Científicas De Investigación
(R)-2-BBTBP has been extensively studied in the scientific community due to its potential applications in various fields. It has been shown to have antifungal, antiviral, and anti-inflammatory properties, making it a potential therapeutic agent for treating fungal, viral, and inflammatory diseases. It has also been studied for its potential applications in organic synthesis and medicinal chemistry.
Mecanismo De Acción
The exact mechanism of action of (R)-2-BBTBP is still not fully understood, but there are several hypotheses that have been proposed. It is thought that the bromobenzyl group of (R)-2-BBTBP is responsible for its biological activity, as it is known to interact with certain enzymes and receptors in the body. Additionally, the pyrrolidine ring is thought to play a role in the molecule’s biological activity, as it is known to interact with certain proteins and nucleic acids.
Efectos Bioquímicos Y Fisiológicos
(R)-2-BBTBP has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of various fungi, viruses, and bacteria, making it a potential therapeutic agent for treating fungal, viral, and bacterial infections. Additionally, it has been shown to have anti-inflammatory and analgesic effects, making it a potential therapeutic agent for treating inflammation and pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of (R)-2-BBTBP in laboratory experiments has several advantages and limitations. One of the major advantages is that it is relatively easy to synthesize, making it readily available for laboratory experiments. Additionally, the bromobenzyl group of (R)-2-BBTBP is known to interact with certain enzymes and receptors, making it a useful tool for studying biological processes. On the other hand, there are some limitations to using (R)-2-BBTBP in laboratory experiments, as it is a chiral molecule and the two enantiomers can have different biological activities. Additionally, it can be difficult to separate the two enantiomers, making it difficult to study the effects of each enantiomer individually.
Direcciones Futuras
The potential applications of (R)-2-BBTBP are vast and there are many future directions that can be explored. One possible direction is to further explore the antifungal, antiviral, and anti-inflammatory properties of (R)-2-BBTBP and develop it as a therapeutic agent for treating fungal, viral, and inflammatory diseases. Additionally, further research into the mechanism of action of (R)-2-BBTBP could lead to the development of more effective therapeutic agents. Additionally, further research into the synthesis of (R)-2-BBTBP could lead to the development of more efficient and cost-effective synthesis methods. Finally, further research into the separation of the two enantiomers of (R)-2-BBTBP could lead to the development of more efficient and cost-effective methods for separating the two enantiomers.
Propiedades
IUPAC Name |
(2R)-2-[(2-bromophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BrNO4/c1-16(2,3)23-15(22)19-10-6-9-17(19,14(20)21)11-12-7-4-5-8-13(12)18/h4-5,7-8H,6,9-11H2,1-3H3,(H,20,21)/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWBZPYAVUGRHS-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(CC2=CC=CC=C2Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@]1(CC2=CC=CC=C2Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50375952 | |
| Record name | (R)-2-(2-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50375952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-(2-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid | |
CAS RN |
706806-71-5 | |
| Record name | (R)-2-(2-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50375952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



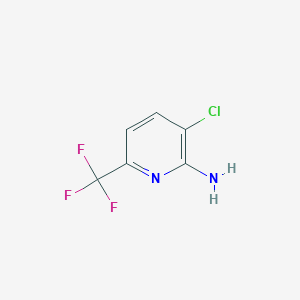

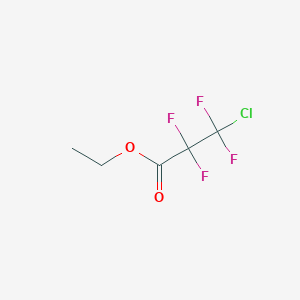

![Methyl 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzoate](/img/structure/B1596839.png)
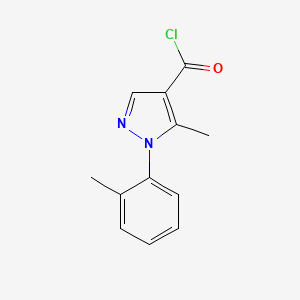
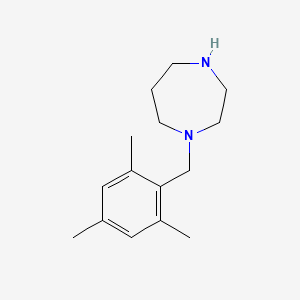
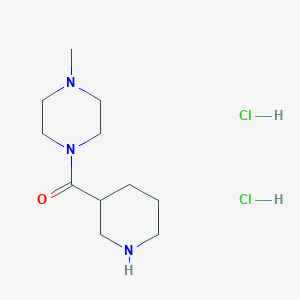
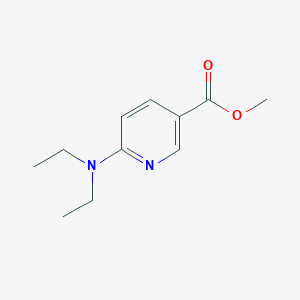
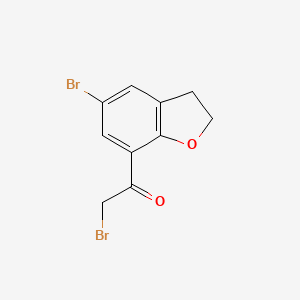
![Benzo[c][1,2,5]thiadiazol-4-ylmethanamine hydrochloride](/img/structure/B1596848.png)
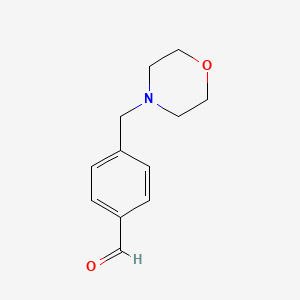
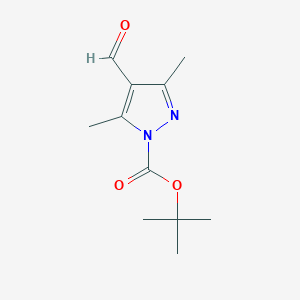
![4-[2-(4-Nitrophenyl)ethyl]morpholine](/img/structure/B1596853.png)